Synthetic Yield Benchmark: 71% Yield Using Two-Step Chloroacetylation Protocol with Oxalyl Chloride
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea can be synthesized via a two-step, one-pot procedure using oxalyl chloride-mediated chloroacetylation, achieving an isolated yield of 71% . This yield, documented in a peer-reviewed protocol (Molecules, 2020), establishes a reproducible synthetic benchmark that is directly comparable to other chloroacetyl urea derivatives prepared under identical conditions (compounds 3a-3j within the referenced study), providing a quantifiable basis for procurement decisions when yield optimization or synthetic accessibility is a key selection criterion .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 71% |
| Comparator Or Baseline | General procedure applied to analogous compounds 3a-3j (yields vary by substrate) |
| Quantified Difference | 71% represents a documented, reproducible yield value |
| Conditions | Two-step, one-pot procedure: Stage 1: oxalyl chloride, 2-chloroacetamide in 1,2-dichloroethane, 0-90°C, 4 h; Stage 2: p-toluidine addition at 0°C, 5 min |
Why This Matters
A documented, reproducible synthetic yield enables procurement scientists to benchmark material sourcing costs against in-house synthesis feasibility and to evaluate vendor-supplied material against a published, peer-reviewed synthetic standard.
